1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride
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Overview
Description
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H18NO3P·HCl. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves several steps One common synthetic route includes the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions to introduce the dimethylphosphoryl groupThe final product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
Industrial production methods typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and facilitates the compound’s binding to its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-[(Dimethylphosphoryl)methyl]piperidine-4-carboxylic acid hydrochloride: This compound has a similar structure but with the carboxylic acid group at a different position on the piperidine ring.
Piperidine derivatives: Other piperidine-based compounds with different substituents can be compared in terms of their chemical properties and applications.
The uniqueness of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride is C9H16ClN2O3P. It features a piperidine ring substituted with a dimethylphosphoryl group and a carboxylic acid moiety, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C9H16ClN2O3P |
Molecular Weight | 250.66 g/mol |
IUPAC Name | 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride |
CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The dimethylphosphoryl group may facilitate binding to target sites through hydrogen bonding and electrostatic interactions, enhancing its pharmacological effects.
Anticholinesterase Activity
Research indicates that compounds with similar structural features exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) can lead to increased levels of acetylcholine in the synaptic cleft, improving cholinergic transmission.
Case Study:
In a study evaluating the AChE inhibition of related piperidine derivatives, compounds showed varying degrees of potency, with IC50 values ranging from 10 to 50 μM. The mechanism involved competitive inhibition at the active site of the enzyme, suggesting potential therapeutic applications for cognitive enhancement .
Cytotoxicity and Selectivity
Preliminary cytotoxicity assays have been conducted to assess the selectivity of this compound against cancer cell lines. Results indicated that it exhibits moderate cytotoxic effects on human cancer cells while showing low toxicity towards normal cells.
Table: Cytotoxicity Profile
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical cancer) | 25 |
MCF-7 (Breast cancer) | 30 |
Normal Human Fibroblasts | >100 |
Research Findings
Recent studies have focused on synthesizing analogs of 1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylic acid hydrochloride to enhance its biological activity. Modifications in the piperidine ring or substituents on the phosphoryl group have been explored to optimize potency and selectivity.
Example Study:
A comparative analysis involving structural modifications revealed that introducing electron-withdrawing groups on the piperidine ring significantly increased AChE inhibitory activity. These findings suggest that further optimization could lead to more effective therapeutic agents .
Properties
Molecular Formula |
C9H19ClNO3P |
---|---|
Molecular Weight |
255.68 g/mol |
IUPAC Name |
1-(dimethylphosphorylmethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H18NO3P.ClH/c1-14(2,13)7-10-5-3-4-8(6-10)9(11)12;/h8H,3-7H2,1-2H3,(H,11,12);1H |
InChI Key |
HNUDKEMFIXFYHU-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)CN1CCCC(C1)C(=O)O.Cl |
Origin of Product |
United States |
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